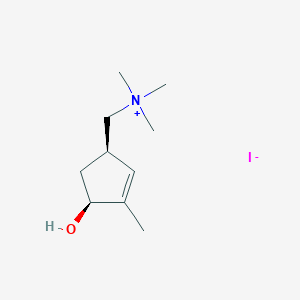
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. It has been used to investigate the effects of beta-2 adrenergic receptor activation on airway smooth muscle relaxation, cardiac function, and glucose metabolism. It has also been used to study the role of beta-2 adrenergic receptors in the regulation of blood pressure and the immune system.
Wirkmechanismus
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol acts as a selective antagonist of beta-2 adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways that are normally activated by beta-2 adrenergic receptor agonists. This results in the inhibition of physiological processes that are regulated by beta-2 adrenergic receptors.
Biochemische Und Physiologische Effekte
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol has been shown to inhibit airway smooth muscle relaxation, reduce cardiac output, and impair glucose metabolism. It has also been shown to reduce blood pressure and modulate immune responses. These effects are consistent with the known physiological roles of beta-2 adrenergic receptors in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol is a highly selective antagonist of beta-2 adrenergic receptors, which makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its specificity for beta-2 adrenergic receptors can also be a limitation, as it may not be suitable for studying the effects of other adrenergic receptors. Additionally, the use of 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol in lab experiments may be limited by its solubility and stability.
Zukünftige Richtungen
Future research using 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol could focus on further elucidating the role of beta-2 adrenergic receptors in various physiological processes, as well as exploring potential therapeutic applications for beta-2 adrenergic receptor antagonists. Additionally, the development of new compounds with improved solubility and stability could allow for more widespread use of beta-2 adrenergic receptor antagonists in scientific research.
Synthesemethoden
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol can be synthesized using a multi-step process involving the reaction of 4-nitrophenol with 1-bromo-2-propanol to form 1-(4-nitrophenoxy)-2-propanol. This compound is then reduced to 1-(4-aminophenoxy)-2-propanol using a reducing agent such as sodium dithionite. The final step involves the reaction of 1-(4-aminophenoxy)-2-propanol with isopropylamine to form 1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol.
Eigenschaften
IUPAC Name |
1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQWSSJIBMVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950345 |
Source


|
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenoxy)-3-((1-methylethyl)amino)-2-propanol | |
CAS RN |
27684-79-3 |
Source


|
| Record name | Desacetylpractolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)


![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)